molecular formula C15H15N5O3S B12207411 4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12207411
M. Wt: 345.4 g/mol
InChI Key: XZUYDIHVMLMPRL-UHFFFAOYSA-N
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Description

4-Ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring an ethoxy group at the para position of the benzene ring and a tetrazole-substituted phenyl moiety at the sulfonamide nitrogen.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

4-ethoxy-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H15N5O3S/c1-2-23-14-6-8-15(9-7-14)24(21,22)17-12-4-3-5-13(10-12)20-11-16-18-19-20/h3-11,17H,2H2,1H3

InChI Key

XZUYDIHVMLMPRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in water or organic solvents.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs high-yielding and cost-effective methods. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields . Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Amino derivatives of benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates . These interactions can lead to the inhibition of enzyme activity and disruption of biological pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The target compound’s structural analogs differ primarily in substituents on the benzene ring and the heterocyclic appendages. Key examples include:

Table 1: Comparison of Structural and Spectral Features
Compound Name Molecular Formula Key Substituents Molecular Weight IR Spectral Features (cm⁻¹) Biological Notes
Target Compound C₁₅H₁₅N₅O₃S Ethoxy, tetrazole 361.38 ν(C=S): ~1250 (if present) N/A (hypothesized anticancer)
4-Chloro-N-(1-(4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)ethyl)benzenesulfonamide C₁₉H₂₀ClFN₄O₂S₂ Chloro, ethyl, fluorobenzyl, triazole 454.97 ν(NH): ~3300; ν(C=S): 1247–1255 Cytotoxicity evaluated
4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide C₂₅H₂₆N₄O₃S₃ Thiazolidinone, pyrazole, dimethyl 526.7 ν(C=O): ~1680; ν(S-H): absent N/A
Sildenafil-descarbon-desmethyl Hydrochloride C₁₆H₁₉N₃O₄S·HCl Ethoxy, pyrazolopyrimidine 485.0 N/A Phosphodiesterase inhibition
Key Observations:

Heterocyclic Moieties: The tetrazole group in the target compound contrasts with triazole (e.g., ) or pyrazole (e.g., ) in analogs. Tetrazoles exhibit stronger acidity (pKa ~4.9) compared to triazoles (pKa ~8.6), influencing solubility and receptor interactions . Thiazolidinone derivatives (e.g., ) introduce additional hydrogen-bonding sites via C=O and C=S groups, which may enhance binding affinity.

Spectral Data: IR spectra confirm tautomeric forms (e.g., thione vs. thiol in triazoles ). The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound suggests a preference for the thione form if applicable.

Biological Activity :

  • Chloro and fluorobenzyl substituents (e.g., ) correlate with enhanced cytotoxicity in some analogs, likely due to electron-withdrawing effects improving membrane penetration .
  • Ethoxy groups (target compound and ) may modulate pharmacokinetics by delaying metabolic degradation .

Pharmacological and Physicochemical Properties

  • Solubility: Tetrazoles improve aqueous solubility at physiological pH due to ionization, contrasting with non-ionizable triazoles .
  • Thermal Stability : Melting points and thermal decomposition data are lacking in the evidence but could be inferred from molecular symmetry and substituent effects.

Biological Activity

4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and inflammation modulation. This compound features a tetrazole ring, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structural-activity relationships (SARs).

Chemical Structure and Properties

The chemical structure of 4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be represented as follows:

  • Molecular Formula : C16H18N4O3S
  • Molecular Weight : 350.41 g/mol
  • CAS Number : [not provided in the search results]

The presence of the ethoxy group and the tetrazole moiety contributes to its solubility and potential interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives with similar structures have been tested against various human cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung)0.054
HeLa (Cervical)0.048
MCF-7 (Breast)0.99

These studies indicate that modifications on the tetrazole ring can lead to enhanced potency against specific cancer types.

The proposed mechanism of action for 4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin assembly, which is crucial for cancer cell division. The binding occurs at the colchicine site of β-tubulin.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through activation of caspases, particularly caspase 3, leading to cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

Beyond anticancer properties, sulfonamide derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Study on Anticancer Efficacy

In a study published in MDPI, researchers synthesized various tetrazole-containing compounds and evaluated their cytotoxic effects on multiple cancer cell lines. The study found that certain substitutions on the tetrazole ring significantly increased cytotoxicity, with IC50 values ranging from 0.054 to 0.246 µM across different cell lines .

In Vivo Studies

While most studies focus on in vitro analyses, preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Future research should aim to explore these aspects comprehensively.

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